Boc-ser(tbu)-oh dcha
CAS No.: 18942-50-2
Cat. No.: VC21545126
Molecular Formula: C24H46N2O5
Molecular Weight: 442.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18942-50-2 |
|---|---|
| Molecular Formula | C24H46N2O5 |
| Molecular Weight | 442.6 g/mol |
| IUPAC Name | dicyclohexylazanium;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C12H23NO5.C12H23N/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,13,16)(H,14,15);11-13H,1-10H2/t8-;/m0./s1 |
| Standard InChI Key | AIEUUHIXSUNTGV-QRPNPIFTSA-N |
| Isomeric SMILES | CC(C)(C)OC[C@@H](C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |
| SMILES | CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
| Canonical SMILES | CC(C)(C)OCC(C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |
Introduction
Structural Features and Chemical Properties
Molecular Structure
Boc-Ser(tBu)-OH DCHA consists of two main components forming a salt structure:
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The protected amino acid: (2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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The counterion: dicyclohexylamine (DCHA)
The compound has a molecular formula of C24H46N2O5 and a molecular weight of 442.6 g/mol . Its structure features two key protection strategies: the amino group is protected by a tert-butoxycarbonyl (Boc) group, while the hydroxyl side chain of serine is masked with a tert-butyl (tBu) ether group .
Physical and Chemical Properties
Boc-Ser(tBu)-OH DCHA typically appears as a powder at room temperature . The compound demonstrates good solubility in a range of organic solvents commonly employed in peptide synthesis, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This solubility profile makes it versatile for various synthetic protocols and purification strategies.
Chemical Identification Data
Table 1: Key Chemical Parameters of Boc-Ser(tBu)-OH DCHA
Synthesis and Preparation Methods
Synthetic Routes
While the search results don't explicitly detail the synthetic route for Boc-Ser(tBu)-OH DCHA, the preparation likely follows established protocols for amino acid protection. The general approach typically involves:
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Protection of the serine hydroxyl group with tert-butyl, often using isobutylene under acidic conditions
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Protection of the amino group with Boc using di-tert-butyl dicarbonate (Boc2O) in the presence of a base
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Salt formation with dicyclohexylamine to stabilize the protected amino acid
The reactions are conducted under conditions designed to preserve the stereochemical integrity of the serine residue, as racemization would compromise the compound's utility in peptide synthesis.
Quality Control Parameters
Quality control for Boc-Ser(tBu)-OH DCHA focuses on several critical parameters:
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Chemical purity analysis to ensure absence of contaminants
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Stereochemical purity verification to confirm the L-configuration of the serine residue
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Spectroscopic characterization to validate structural identity
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Solubility testing to confirm appropriate physical properties for intended applications
These quality control measures ensure batch-to-batch consistency and reliable performance in peptide synthesis applications.
Applications in Peptide Chemistry
Role in Peptide Synthesis
Boc-Ser(tBu)-OH DCHA is instrumental in peptide synthesis for incorporating serine residues into peptide sequences. Serine's hydroxyl side chain can act both as a hydrogen bond donor and acceptor, potentially playing important roles in peptide binding to receptors and in maintaining peptide structure . The protected form allows for controlled incorporation of serine while preventing side reactions that would otherwise compromise synthetic efficiency.
Protection Strategy Advantages
The protection strategy employed in Boc-Ser(tBu)-OH DCHA offers several advantages:
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Orthogonal protection: The Boc group can be removed under mild acidic conditions while the tert-butyl ether remains intact
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Directional synthesis: Enables controlled N-terminal to C-terminal peptide chain elongation
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Side-chain protection: Prevents the reactive hydroxyl group from interfering with coupling reactions
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Salt stability: The DCHA counterion improves handling properties and storage stability
Comparison with Alternative Protection Schemes
While the search results don't directly compare Boc-Ser(tBu)-OH DCHA with other serine protection approaches, we can note that alternatives exist, such as Boc-Ser(Bzl)-OH (benzyl protection of the hydroxyl group) . The choice between protection schemes depends on the specific synthetic strategy, deprotection conditions, and compatibility with other protected amino acids in the peptide sequence.
Chemical Reactivity and Deprotection
Deprotection Mechanisms
The deprotection of Boc-Ser(tBu)-OH DCHA typically occurs in a sequential manner, allowing for controlled peptide synthesis:
Table 2: Deprotection Reactions of Boc-Ser(tBu)-OH DCHA
| Protecting Group | Deprotection Reagent | Conditions | Efficiency | Reference |
|---|---|---|---|---|
| Boc (N-terminal) | TFA (20–50% v/v) in CH2Cl2 | 1–2 h, RT | >99% | |
| tBu (O-terminal) | TFA/water (95:5) | 1–3 h, RT | 95–98% |
During Boc deprotection, the DCHA counterion is released and can be removed via filtration or extraction. It's important to note that overexposure to TFA (>3 hours) may lead to premature hydrolysis of the tert-butyl ether, necessitating precise control of reaction conditions.
Coupling Considerations
In peptide coupling reactions, Boc-Ser(tBu)-OH DCHA presents specific considerations:
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Racemization risk: Serine's β-hydroxyl group increases the risk of racemization during coupling
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Coupling reagent selection: HATU/HOAt systems reduce racemization to <1% compared to HOBt/DIC systems (>5%)
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Temperature sensitivity: Reactions at 0°C show significantly less racemization (0.3%) compared to 30°C (1.2%)
These considerations highlight the importance of optimized coupling protocols when incorporating serine residues into peptides.
| Concentration | Amount of Compound Required for Various Volumes |
|---|---|
| 1 mg | |
| 1 mM | 2.2594 mL |
| 5 mM | 0.4519 mL |
| 10 mM | 0.2259 mL |
Data derived from solubility information in search results .
Recent Developments and Research Applications
Current Research Trends
While the search results don't specifically highlight recent research using Boc-Ser(tBu)-OH DCHA, this compound remains relevant in contemporary peptide synthesis applications, including:
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Development of bioactive peptides for pharmaceutical applications
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Synthesis of peptide-based materials and biomimetic systems
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Production of peptide standards for analytical chemistry
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Preparation of peptide libraries for drug discovery screening
Future Perspectives
As peptide therapeutics continue to gain importance in drug development, compounds like Boc-Ser(tBu)-OH DCHA will likely maintain their significance in synthetic methodologies. Ongoing research may focus on:
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Developing more efficient coupling protocols specific to serine-containing peptides
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Exploring alternative protection strategies with improved deprotection selectivity
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Optimizing large-scale production methods for industrial applications
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Incorporating serine residues in complex peptide architectures with precise stereochemical control
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